N-(4-fluoro-2-methylphenyl)pentanamide
Description
N-(4-Fluoro-2-methylphenyl)pentanamide is a synthetic amide derivative featuring a pentanoyl chain linked to a substituted aromatic ring (4-fluoro-2-methylphenyl group). The fluorine and methyl substituents on the aromatic ring may influence electronic, steric, and pharmacokinetic behaviors compared to other derivatives .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEIBDVGLGDNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)pentanamide typically involves the reaction of 4-fluoro-2-methylbenzoic acid with pentanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to amidation using ammonia or an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-2-methylbenzoic acid or 4-fluoro-2-methylbenzophenone.
Reduction: Formation of N-(4-fluoro-2-methylphenyl)pentylamine.
Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)Pentanamide
Structural Differences :
- Substituents : 4-methoxy group (electron-donating) vs. 4-fluoro-2-methyl (electron-withdrawing fluorine and steric methyl).
- Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, yielding a 69% isolated product with high purity (99% HPLC) .
Pharmacological Properties :
- Anthelmintic Activity : Exhibits time- and concentration-dependent efficacy against Toxocara canis, comparable to albendazole but with slower onset (parasite immobilization at 48 h vs. 24 h for albendazole) .
- Drug-Likeness : Complies with Lipinski’s Rule of Five, high topological polar surface area (TPSA = 46.2 Ų), and moderate logP (2.7), suggesting good oral bioavailability and BBB penetration .
Physicochemical Profile :
| Property | N-(4-Methoxyphenyl)Pentanamide | Albendazole |
|---|---|---|
| Molecular Weight (g/mol) | 223.3 | 265.3 |
| logP | 2.7 | 3.5 |
| Water Solubility (mg/mL) | 0.03 | 0.01 |
| TPSA (Ų) | 46.2 | 73.6 |
| Synthetic Accessibility | 3.1 (easier) | 5.8 |
Sulfonamide-Functionalized Pentanamide Derivatives
Examples include N4-Valeroylsulfathiazole (23), N4-Valeroylsulfacetamide (24), and N4-Valeroylsulfanilamide (25).
Structural Differences :
- Core Structure : Pentanamide linked to sulfonamide-containing aromatic rings (e.g., thiazole, pyrimidine).
- Synthesis: Prepared via coupling reactions with sulfonamide precursors and pentanoic acid derivatives, yielding high-purity solids (e.g., 96% yield for compound 23) .
Pharmacological Properties :
(S)-2-Amino-N-(4-Fluorophenyl)-4-Methylpentanamide
Structural Differences :
- Substituents: 4-fluorophenyl group with an additional amino and methyl branch on the pentanamide chain.
- Applications: Not explicitly stated, but amino groups may enhance solubility or target specificity .
Physicochemical Profile :
- Molecular Weight: 224.27 g/mol.
- logP: Estimated ~2.1 (lower than N-(4-methoxyphenyl)pentanamide due to polar amino group).
Key Comparative Insights
Electronic and Steric Effects
Pharmacokinetic Predictions
- logP and Solubility : N-(4-fluoro-2-methylphenyl)pentanamide is expected to have a logP ~3.0 (similar to N-(4-methoxyphenyl)pentanamide), balancing lipophilicity for membrane permeability and aqueous solubility.
- BBB Penetration : Fluorine’s lipophilicity may enhance BBB penetration compared to methoxy derivatives .
Data Table: Comparative Overview of Pentanamide Derivatives
| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Biological Activity | Cytotoxicity |
|---|---|---|---|---|---|
| N-(4-Methoxyphenyl)Pentanamide | 223.3 | 2.7 | 46.2 | Anthelmintic | Low |
| N4-Valeroylsulfathiazole (23) | 371.15 | ~3.5 | 109.5 | Antitubercular | Not Reported |
| (S)-2-Amino-N-(4-Fluorophenyl)-4-Me-PA | 224.27 | ~2.1 | 75.8 | Undefined | Not Reported |
| N-(4-Fluoro-2-Me-Phenyl)Pentanamide | 209.2 (estimated) | ~3.0 | ~40 | Inferred Anthelmintic | Low (predicted) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
